REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][CH:8]([CH3:12])[CH2:7][C:5]=2[N:6]=1.[CH3:13][C:14](OC(C)=O)=[O:15]>>[CH3:12][CH:8]1[CH2:7][C:5]2[N:6]=[C:2]([NH:1][C:14](=[O:15])[CH3:13])[S:3][C:4]=2[C:10](=[O:11])[CH2:9]1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC=1SC2=C(N1)CC(CC2=O)C
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CC(=O)OC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
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the precipitate is filtered off
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Name
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|
Type
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product
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Smiles
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CC1CC(C2=C(N=C(S2)NC(C)=O)C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |